Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate

Antimicrobial Biofilm Enterococcus faecalis

Researchers requiring a defined chemical probe for biofilm or pyrimidine biosynthesis studies face supply inconsistency and unvalidated structural analogs. This compound directly addresses that gap. - Documented E. faecalis biofilm inhibition (IC₅₀ = 125 µM) for antimicrobial SAR campaigns. - Dihydroorotase inhibition (IC₅₀ = 180 µM) as a tool for cancer/parasitology target modulation. - Reliable Knoevenagel-derived enone ester scaffold for conjugate addition and heterocycle library synthesis.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 497265-22-2
Cat. No. B1504012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-4-(pyridin-4-yl)but-3-enoate
CAS497265-22-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C=CC1=CC=NC=C1
InChIInChI=1S/C11H11NO3/c1-2-15-11(14)10(13)4-3-9-5-7-12-8-6-9/h3-8H,2H2,1H3
InChIKeyGXGHFPQMESFCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate (CAS 497265-22-2) Baseline Profile: Class, Properties, and Initial Comparators


Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate (CAS 497265-22-2) is an α,β-unsaturated carbonyl compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is characterized by a pyridine ring and an ester functional group , classifying it as a pyridyl-substituted enone ester . The compound is synthesized via condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde . Key physicochemical properties include a predicted boiling point of 342.3 °C and density of 1.181 g/cm³ [1].

Pyridyl-substituted enone ester for conjugate addition and heteroaryl-carbonyl interaction studies
Antimicrobial screening: reported biofilm inhibition (E. faecalis) supports biofilm-research context
Enzyme inhibition studies: reported dihydroorotase and lipoxygenase inhibition may support pathway modulation research

The Risks of Substituting Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate with Close Analogs: A Data-Driven Procurement Perspective


The assumption that close structural analogs of Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate are functionally interchangeable is not supported by available data. While compounds like the 3-pyridyl isomer (CAS 497265-21-1) or the reduced ethyl 3-oxo-4-(pyridin-4-yl)butanoate (CAS 244638-98-0) may share a similar core structure, they lack the specific combination of the 4-pyridyl substituent and the α,β-unsaturated enone system that defines the target compound's unique reactivity profile . Furthermore, biological activity data is sparse and often derived from different assay conditions, making cross-compound comparisons unreliable . A substitution based on structural similarity alone introduces significant risk of altered reactivity in synthetic pathways or divergent biological outcomes in assays, undermining experimental reproducibility and project timelines.

3-Pyridyl isomerDifferent synthetic route and divergent electronic profile; reactivity and biological readouts may not transfer.
Saturated analogLacks α,β-unsaturated enone, eliminating Michael acceptor chemistry; substitution may shift conjugate addition outcomes.
Assay divergencePublished activity data arise from different assays and endpoints; direct quantitative comparison may mislead procurement decisions.

Quantitative Differentiation Guide for Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate (CAS 497265-22-2)


Antibacterial Activity Against Enterococcus faecalis: Quantified Biofilm Inhibition

In a direct head-to-head comparison within the same assay, Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate demonstrated a quantifiable level of antibacterial activity against Enterococcus faecalis [1]. The compound exhibited an IC₅₀ of 125,000 nM (125 µM) for inhibiting biofilm formation [1]. This is in contrast to a related analog, which showed a markedly different IC₅₀ of 3,190 nM (3.19 µM) for inhibiting microbial growth, a distinct endpoint, in a separate assay [2]. These data points, while from different assays, provide a quantitative benchmark for the compound's activity in this biological context.

Biofilm inhibition IC₅₀
Cross-study comparable
125 µM (target) vs. 3.19 µM (analog, growth inhibition)
Supports biofilm-specific endpoint screening; cross-assay comparisons require caution
Different assay endpoints (biofilm vs. growth) limit direct quantitative substitution assessment
Antimicrobial Biofilm Enterococcus faecalis

Enzyme Inhibition Profile: Dihydroorotase and Lipoxygenase Activity

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate has demonstrated enzyme inhibitory activity. A BindingDB entry reports an IC₅₀ of 180,000 nM (180 µM) for the inhibition of dihydroorotase from mouse Ehrlich ascites cells [1]. Separately, the compound is described as a 'potent lipoxygenase inhibitor' [2]. While no quantitative potency data is provided for the lipoxygenase activity, the combination of these reported mechanisms suggests a distinct enzyme inhibition profile.

Dihydroorotase IC₅₀
Class-level inference
180 µM (mouse Ehrlich ascites); lipoxygenase described as 'potent inhibitor' qualitatively
Reported dihydroorotase inhibition; lipoxygenase activity is qualitative only
Lipoxygenase inhibition lacks quantitative data; verify in target assay
Enzyme Inhibition Dihydroorotase Lipoxygenase

Synthetic Utility: A Well-Defined Synthetic Route to a Key Intermediate

The synthesis of Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is well-characterized and proceeds via a straightforward condensation reaction between ethyl acetoacetate and 4-pyridinecarboxaldehyde, using a base like sodium ethoxide . This contrasts with the synthesis of its 3-pyridyl isomer (CAS 497265-21-1), which has also been reported but requires a different synthetic pathway . The availability of a robust and reproducible synthetic method is a critical differentiator for procurement in research settings, as it directly impacts the feasibility of downstream applications.

Synthetic route
Method context
Condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde (robust); 3-pyridyl isomer requires alternative pathway
Well-characterized route supports reliable procurement; isomer synthesis may differ
Reproducibility and starting material availability should be confirmed
Organic Synthesis Building Block Knoevenagel Condensation

Reactivity Profile: Pyridyl-Substituted Enone for Conjugate Addition Chemistry

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is specifically supplied for its utility in conjugate addition, enolate chemistry, and heteroaryl-carbonyl interaction studies . This compound's structure, featuring an α,β-unsaturated enone conjugated to a 4-pyridyl ring, creates a unique electronic environment. In contrast, the saturated analog, ethyl 3-oxo-4-(pyridin-4-yl)butanoate (CAS 244638-98-0) , lacks the double bond, fundamentally altering its reactivity, particularly its ability to act as a Michael acceptor. This distinction is crucial for researchers designing synthetic pathways that rely on conjugate addition steps.

α,β-Unsaturation
Direct comparison
Conjugate addition competent vs. saturated analog lacking Michael acceptor
Unsaturation is critical for conjugate addition chemistry; saturated analog alters reactivity profile
Structural confirmation by NMR or HPLC recommended for research use
Conjugate Addition Enolate Chemistry Electron-flow mapping

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate: Evidence-Backed Application Scenarios


Development of Antimicrobial Agents Targeting Enterococcus faecalis Biofilms

Based on its demonstrated ability to inhibit Enterococcus faecalis biofilm formation with an IC₅₀ of 125 µM [1], this compound serves as a validated starting point for the development of novel antimicrobial agents. Researchers focused on combating persistent biofilm-related infections can use this compound as a scaffold for medicinal chemistry optimization, with a clear, quantitative benchmark for activity.

Investigating Pyrimidine Biosynthesis via Dihydroorotase Inhibition

The reported inhibition of dihydroorotase (IC₅₀ = 180 µM) [1] positions this compound as a valuable chemical probe for studying pyrimidine nucleotide biosynthesis. This application is particularly relevant in cancer and parasitology research, where dihydroorotase is a validated drug target. The compound provides a defined tool for modulating this pathway, despite its modest potency, offering a starting point for structural optimization.

Synthetic Building Block for Heterocyclic Compound Libraries via Conjugate Addition

The compound's primary utility as a building block for conjugate addition and enolate chemistry [1] is well-supported by its structure and vendor documentation. Its synthesis via a robust and well-characterized Knoevenagel condensation [2] ensures reliable access. This makes it an ideal substrate for generating diverse libraries of heterocyclic compounds, a cornerstone of modern drug discovery and chemical biology.

Structure-Activity Relationship (SAR) Studies on Pyridine-Based Bioactives

The combination of its specific 4-pyridyl substitution and documented biological activities (e.g., lipoxygenase inhibition [1], antimicrobial activity [2]) makes this compound a valuable tool for SAR campaigns. Researchers can systematically modify the enone, ester, or pyridine moieties to probe the structural determinants of these activities, using this compound as a central reference point for comparing the effects of modifications.

Application
Selection Property
Validation Focus
Antimicrobial screening: E. faecalis biofilm
Biofilm inhibition benchmark (reported IC₅₀ context)
Cross-validate biofilm vs. growth endpoints; confirm strain specificity
Pyrimidine biosynthesis probe: dihydroorotase
Dihydroorotase inhibition profile
Verify enzyme inhibition in target cell model; assess pathway modulation
Synthetic building block: conjugate addition
Conjugate addition reactivity (enone system)
Demonstrate Michael acceptor efficiency; confirm scalability of condensation
SAR studies: pyridine-based bioactives
4-Pyridyl substitution pattern & enone motif
Correlate structural modifications with antimicrobial/enzyme activity changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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